4-fluoro-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide
Description
4-fluoro-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom bonded to a hydrazide group
Properties
IUPAC Name |
4-fluoro-N-[(E)-1-(4-methylphenyl)ethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-11-3-5-13(6-4-11)12(2)18-19-16(20)14-7-9-15(17)10-8-14/h3-10H,1-2H3,(H,19,20)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJUVUYRSXWWDK-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=C(C=C2)F)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 4-methylacetophenone. The reaction is catalyzed by glacial acetic acid and carried out in ethanol as the solvent . The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted benzohydrazides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-fluoro-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide has several scientific research applications, including:
Medicinal Chemistry: Hydrazone derivatives are known for their potential as anticancer agents.
Materials Science: The compound can be used in the development of materials with specific optical properties, such as non-linear optics (NLO) applications.
Biological Studies: It can be used as a probe in biological studies to investigate enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide: This compound has a hydroxyl group instead of a fluorine atom and exhibits different chemical and biological properties.
4-Fluoro-N’-[(1E)-1-(4-fluorophenyl)ethylidene]benzohydrazide: This compound has an additional fluorine atom on the phenyl ring, which may alter its reactivity and applications.
Uniqueness
4-fluoro-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide is unique due to the presence of both a fluorine atom and a methyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
